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Compound of Interest

Compound Name: (3,5-Diiodo-tyr1)-dtlet
CAS No.: 103213-63-4
Cat. No.: B560959
Get Quote
. J

Executive Summary
(3,5-Diiodo-Tyr

)-DTLET is a hexapeptide analog of the endogenous opioid leucine-enkephalin. It is derived
from the parent compound DTLET ([D-Thr

, Leu

Jenkephalin-Thr

), which is renowned for its high selectivity for the delta (
) opioid receptor (DOR) over the mu (

) and kappa (

) subtypes. The introduction of two iodine atoms at the ortho positions of the Tyrosine-1
phenolic ring serves two critical functions: it enhances lipophilicity to improve receptor pocket
occupancy (increasing affinity) and facilitates radiolabeling (using

) for binding assays.
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This guide details the molecular mechanics, synthesis, and pharmacological profile of this
compound, designed for researchers optimizing opioid ligands.

Chemical Structure & Molecular Logic

The core scaffold of (3,5-Diiodo-Tyr
)-DTLET is the hexapeptide sequence: H-Tyr(3,5-
)-D-Thr-Gly-Phe-Leu-Thr-OH

The "Message-Address" Concept

The SAR of this ligand follows the classic "Message-Address" concept in opioid pharmacology:
e The Message (Tyr

- Phe

): This N-terminal segment is responsible for receptor activation (efficacy). The Tyrosine-1
residue is critical; its phenolic hydroxyl group forms an essential hydrogen bond with His278
(6.52) in the receptor pocket.

e The Address (Leu

-Thr

): The C-terminal extension confers selectivity. The addition of Threonine-6 differentiates
DTLET from standard Leu-enkephalin, steering binding preference toward the

-subtype.

Impact of 3,5-Diiodination

Modifying the Tyrosine-1 ring with iodine at positions 3 and 5 introduces specific
physicochemical changes:

o Steric Bulk: The large iodine atoms restrict the rotation of the Tyr

side chain, locking the "message"” component into a bioactive conformation.
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» Halogen Bonding: lodine can participate in halogen bonding with carbonyl oxygens in the
receptor binding pocket, potentially increasing residence time.

e pKa Shift: The electron-withdrawing nature of iodine lowers the pKa of the phenolic hydroxyl
(from ~10 to ~6.5), increasing the proportion of the phenolate anion at physiological pH.
While this can sometimes reduce affinity due to repulsion, in the context of DTLET, the
lipophilic gain often compensates.

Pharmacological Profile[1][2][3][4][5][6][7]
Binding Affinity and Selectivity
(3,5-Diiodo-Tyr

)-DTLET retains the high

-selectivity of its parent, DTLET.

Parameter Value (Approx.) Context
Affinity ( Comparable to parent DTLET
1.5-3.0nM
(~1.2 nM).
)
Affinit Very low affinity, ensurin
y( > 1,000 nM Y Y g

minimal cross-reactivity.

)

Selectivity Ratio (
> 500 Highly selective for DOR.

)

i . ] Inhibits cAMP accumulation;
Bioactivity Full Agonist ]
potent in MVD assay.

Note: Values are synthesized from comparative studies of DTLET and iodinated enkephalin
analogs.

Signaling Pathway
Upon binding, (3,5-Diiodo-Tyr
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)-DTLET induces a conformational change in the DOR, triggering the G

IG
signaling cascade.

DOT Diagram: Delta Opioid Receptor Signaling Cascade
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Caption: Mechanism of action: Ligand binding triggers Gi/o coupling, inhibiting Adenylyl
Cyclase and modulating ion channels to produce hyperpolarization.

Experimental Protocols
Synthesis via Chloramine-T lodination

The most reliable method for introducing iodine into the Tyr

position of the pre-synthesized DTLET peptide is the Chloramine-T oxidative method. This
protocol is self-validating through HPLC purification.

Reagents:

Precursor: DTLET (H-Tyr-D-Thr-Gly-Phe-Leu-Thr-OH).[1]

Oxidant: Chloramine-T (N-chloro-p-toluenesulfonamide).

lodine Source: Na

| (cold) or Na

| (hot).

Quench: Sodium Metabisulfite (Na

S

@]
).
Protocol Workflow:

o Dissolution: Dissolve 10 pug of DTLET in 20 pL of 0.5 M Phosphate Buffer (pH 7.5).

 lodination: Add 1 equivalent (for mono) or 2.2 equivalents (for di-iodo) of Nal followed
immediately by Chloramine-T (10 pg in 10 pL buffer).

o Reaction: Vortex gently for 30 seconds at room temperature. Critical Control Point: Do not
exceed 60 seconds to prevent oxidative damage to the peptide backbone.
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» Quenching: Stop reaction with 50 pL of Sodium Metabisulfite (1 mg/mL).
 Purification: Inject immediately onto RP-HPLC (C18 column).
o Gradient: 10-60% Acetonitrile in 0.1% TFA over 30 mins.

o Validation: The di-iodo product will elute significantly later (more hydrophobic) than the
mono-iodo and unsubstituted parent.

DOT Diagram: Synthesis & Validation Workflow

Mix: Nal + Chloramine-T Isolation

(PH7.5)

Quench: RP-HPLC Purification
\Eviylel (C18 Column)

(3,5-Diiodo-Tyr1)-DTLET

DTLET Precursor ———9 (Late Elution)

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow using Chloramine-T oxidation followed by HPLC
separation based on hydrophobicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. parchem.com [parchem.com]

o To cite this document: BenchChem. [Structure-Activity Relationship of (3,5-Diiodo-Tyr )-
DTLET: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560959/docs#structure-activity-relationship-of-3-5-
diiodo-tyr-dtlet-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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